Cas no 1261989-84-7 (5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid)

5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid 化学的及び物理的性質
名前と識別子
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- 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid
- 5-[3-(Tert-butylsulfamoyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid
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- MDL: MFCD18318764
- インチ: 1S/C16H18N2O5S/c1-16(2,3)18-24(22,23)12-6-4-5-10(7-12)13-8-11(15(20)21)9-17-14(13)19/h4-9,18H,1-3H3,(H,17,19)(H,20,21)
- InChIKey: NYZQYPORSBENFW-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=C(C2C(NC=C(C(=O)O)C=2)=O)C=1)(NC(C)(C)C)(=O)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 695
- トポロジー分子極性表面積: 121
- 疎水性パラメータ計算基準値(XlogP): 1
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB325625-5 g |
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95%; . |
1261989-84-7 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB325625-5g |
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95%; . |
1261989-84-7 | 95% | 5g |
€1159.00 | 2025-03-19 |
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acidに関する追加情報
Introduction to 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic Acid (CAS No. 1261989-84-7)
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 1261989-84-7, belongs to a class of molecules that exhibit promising characteristics for further research and development in medicinal applications. The presence of both hydroxyl and sulfamoyl functional groups in its molecular structure suggests a high degree of reactivity and versatility, making it a valuable candidate for various chemical modifications and biological assays.
The compound's structure consists of a nicotinic acid backbone, which is a well-known heterocyclic compound with established roles in human metabolism and as a precursor for several pharmacologically active agents. The introduction of a 3-t-butylsulfamoylphenyl moiety at the fifth position of the nicotinic acid ring introduces additional complexity and potential functionality. This modification not only influences the electronic properties of the molecule but also opens up possibilities for interactions with biological targets such as enzymes and receptors.
Recent advancements in computational chemistry have enabled researchers to predict the biological behavior of such compounds with greater accuracy. Molecular modeling studies on 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid have revealed potential binding affinities with various protein targets, including those involved in inflammatory pathways and metabolic disorders. These predictions are supported by experimental data from high-throughput screening campaigns, which have identified this compound as a lead candidate for further optimization.
The hydroxyl group at the sixth position of the nicotinic acid ring is another critical feature that contributes to the compound's reactivity. Hydroxyl groups are known to participate in hydrogen bonding interactions, both within the molecule and with other biomolecules. This property makes 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid a suitable candidate for designing molecules that can interact with biological membranes or act as modulators of protein function. Additionally, the sulfamoyl group at the phenyl ring enhances solubility and can serve as a site for further derivatization, allowing for the creation of analogs with tailored properties.
In vitro studies have begun to explore the pharmacological potential of 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid. Initial experiments have shown that this compound exhibits inhibitory activity against certain enzymes associated with oxidative stress and inflammation. These findings are particularly intriguing given the growing interest in developing therapeutics that target these pathways for conditions such as neurodegenerative diseases and chronic inflammation. Further research is ongoing to elucidate the precise mechanism of action and to assess whether this compound can be developed into a lead candidate for clinical trials.
The synthesis of 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid presents an interesting challenge due to its complex structure. Advanced synthetic methodologies, including multi-step organic reactions and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. The synthesis process also involves careful optimization to minimize side reactions and ensure scalability for larger-scale production. These efforts are crucial for advancing preclinical studies and eventual clinical development.
The growing body of research on 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid underscores its importance as a chemical entity with potential therapeutic applications. As our understanding of its biological activity continues to expand, so too does the possibility of developing novel treatments based on this compound or its derivatives. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential for translating these findings into tangible benefits for patients worldwide.
The future directions for research on this compound include exploring its interactions with additional biological targets, optimizing its pharmacokinetic properties, and conducting preclinical safety assessments. By addressing these areas systematically, researchers can build a strong foundation for future clinical investigations. Moreover, advancements in green chemistry principles may enable more sustainable synthetic routes, reducing environmental impact while maintaining high efficiency.
In conclusion, 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid (CAS No. 1261989-84-7) represents a promising chemical entity with diverse potential applications in pharmaceutical research. Its unique structural features and preliminary biological activities make it an attractive candidate for further investigation. As scientific understanding continues to evolve, this compound holds great promise for contributing to the development of new therapeutic strategies across multiple disease areas.
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